2-Fluoro-5-nitrobenzoic acid

Vue d'ensemble

Description

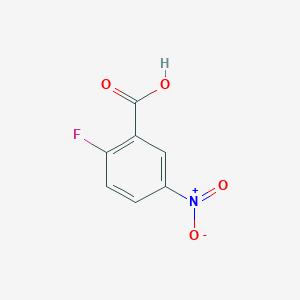

2-Fluoro-5-nitrobenzoic acid is an organic compound with the molecular formula C7H4FNO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a fluorine atom and a nitro group, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Fluoro-5-nitrobenzoic acid can be synthesized through several methods. One common method involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents. This method has been shown to yield this compound with high efficiency .

Another method involves the oxidation of 5-fluoro-2-nitrotoluene. This process typically includes nitration of toluene to form 5-fluoro-2-nitrotoluene, followed by oxidation to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and fluorination reactions. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-5-nitrobenzoic acid undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom in this compound can be substituted by nucleophiles such as hydroxyl groups, leading to the formation of compounds like dibenz[b,f]oxazepin-11(10H)-ones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions, forming 2-fluoro-5-aminobenzoic acid.

Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as 2-aminophenols and solid support systems are commonly used.

Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are typically employed.

Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) are used to form esters.

Major Products

Dibenz[b,f]oxazepin-11(10H)-ones: Formed via SNAr reactions.

2-Fluoro-5-aminobenzoic acid: Formed via reduction of the nitro group.

Esters of this compound: Formed via esterification reactions.

Applications De Recherche Scientifique

Synthesis and Derivatives

2-Fluoro-5-nitrobenzoic acid is primarily synthesized through nucleophilic aromatic substitution reactions. It can be employed to create various derivatives, including:

- Dibenz[b,f]oxazepin-11(10H)-ones : Synthesized via the nucleophilic substitution of fluorine with hydroxyl groups from 2-aminophenols.

- Substituted dibenzazocines : Formed through similar nucleophilic reactions.

- Oxazepines : Another class of compounds that can be synthesized using this acid as a precursor.

Fluorescent Probes

This compound is instrumental in developing fluorescent probes for detecting various analytes. For instance, it can be used to create probes that detect nucleophiles such as hydrogen polysulfide and hydrazine through esterification reactions. These probes exhibit weak fluorescence until activated by specific nucleophiles, allowing for sensitive detection methods in biological systems .

Drug Discovery

The compound serves as a critical intermediate in synthesizing heterocyclic active pharmaceutical ingredients (APIs). Its functional groups facilitate the formation of complex structures required for potential therapeutic agents. The ability to modify its structure allows researchers to optimize pharmacological properties, enhancing efficacy and reducing toxicity .

Bioimaging

Due to its fluorescent properties, this compound is utilized in bioimaging applications. It can be incorporated into imaging agents that allow researchers to visualize biological processes in real-time, particularly in live cell studies .

Radiolabeling

Recent studies have explored the use of this compound as a precursor for radiolabeled compounds, specifically for positron emission tomography (PET). The synthesis of 2-[18F]-fluoro-5-nitrobenzoic acid has been demonstrated as a potential radiotracer for imaging peptides and proteins .

Case Study 1: Detection of Nucleophiles

A study developed a Nile red-based near-infrared fluorescent probe utilizing this compound to detect endogenous hydrogen polysulfides in living cells. The probe exhibited significant selectivity and sensitivity, demonstrating the compound's utility in biological sensing applications .

Case Study 2: Antimicrobial Activity

Research indicated that derivatives of this compound possess antimicrobial properties. In vitro assays showed that these compounds inhibited the growth of various bacterial strains, suggesting their potential as antimicrobial agents.

Case Study 3: Cancer Therapeutics

In vitro studies have revealed that modifications to the nitro group of related compounds can induce cell cycle arrest in cancer cell lines. This highlights the importance of structural optimization in drug design, where derivatives of this compound may enhance therapeutic efficacy against cancer.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Fluorescent Probes | Development of sensitive probes for detecting nucleophiles |

| Drug Discovery | Synthesis of heterocyclic APIs for therapeutic use |

| Bioimaging | Utilization in imaging agents for real-time visualization |

| Radiolabeling | Precursor for PET-tracers for studying biological molecules |

| Antimicrobial Effects | Inhibition of bacterial growth in vitro |

| Cancer Therapeutics | Induction of cell cycle arrest in cancer cell lines |

Mécanisme D'action

The mechanism of action of 2-fluoro-5-nitrobenzoic acid depends on its specific application. In nucleophilic aromatic substitution reactions, the electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, facilitating the substitution of the fluorine atom . In biological systems, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Fluoro-4-nitrobenzoic acid

- 4-Fluoro-3-nitrobenzoic acid

- 5-Fluoro-2-nitrobenzoic acid

- 2-Chloro-5-nitrobenzoic acid

Uniqueness

2-Fluoro-5-nitrobenzoic acid is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, the presence of the nitro group at the 5-position enhances the compound’s reactivity towards nucleophilic aromatic substitution, making it a valuable intermediate in organic synthesis .

Activité Biologique

2-Fluoro-5-nitrobenzoic acid (CAS Number 7304-32-7) is a fluorinated aromatic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 185.11 g/mol

- Melting Point : 142 °C – 144 °C

- Appearance : White powder

- Purity : >98%

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been utilized in studies to investigate enzyme inhibition, particularly in biochemical assays where it acts as a probe . Its nitro group can undergo reduction, generating reactive intermediates that modify proteins and nucleic acids, influencing various cellular processes.

- Nucleophilic Aromatic Substitution (SNAr) : The fluorine atom in this compound is susceptible to nucleophilic attack, facilitating the synthesis of various biologically active compounds . This property is exploited in the development of pharmaceuticals and fluorescent probes.

- Cellular Effects : Research indicates that this compound can modulate cell signaling pathways by affecting the activity of kinases and phosphatases, which are critical for signal transduction.

Biological Applications

The compound has several notable applications in biological research:

- Synthesis of Fluorescent Probes : It serves as a building block for synthesizing fluorescent probes capable of detecting nucleophiles such as hydrogen polysulfide and hydrazine . These probes have applications in bioimaging and detecting cellular processes.

- Drug Discovery : As a versatile building block, it is employed in the synthesis of heterocyclic compounds and peptidomimetics, which are significant in drug discovery .

Case Study 1: Enzyme Inhibition Studies

A study focused on the inhibition of specific enzymes using this compound demonstrated its effectiveness as an inhibitor. The nitro group was shown to participate in redox reactions that altered enzyme activity, providing insights into oxidative stress responses in cells.

Case Study 2: Synthesis of Dibenzoxazepines

Research involving the nucleophilic aromatic substitution reaction of this compound led to the successful synthesis of dibenzoxazepin derivatives. These compounds exhibited promising biological activities, highlighting the utility of this compound as a precursor in medicinal chemistry .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Fluorinated nitro compound | Enzyme inhibition, fluorescent probes |

| 2-Fluoro-4-nitrobenzoic acid | Similar structure, different substitution pattern | Limited studies on biological activity |

| 4-Chloro-2-fluoro-5-nitrobenzoic acid | Multi-reactive building block | Potential use in drug synthesis |

Propriétés

IUPAC Name |

2-fluoro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXSHFWYCHJILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90299880 | |

| Record name | 2-Fluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7304-32-7 | |

| Record name | 7304-32-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-Fluoro-5-nitrobenzoic acid a valuable starting material in heterocyclic synthesis?

A: this compound possesses multiple reactive sites making it ideal for synthesizing diverse heterocyclic compounds. Its structure allows for easy functionalization and incorporation into complex molecules. For instance, it serves as a key synthon in solid-phase synthesis of various heterocycles like benzimidazoles, benzotriazoles, and benzodiazepines. [, ] The presence of chlorine, fluorine, and nitro groups allows for diverse chemical transformations, leading to a wide array of substituted derivatives.

Q2: Can you provide an example of how this compound is employed in the development of potential therapeutic agents?

A: Research highlights the use of this compound in synthesizing 1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-ones, a class of compounds with potential therapeutic applications. [] The synthesis utilizes solid-phase methodology with polystyrene resin, allowing for efficient production and diverse substitutions at specific positions. This approach enables the exploration of structure-activity relationships and paves the way for developing new drug candidates within this chemical class.

Q3: Beyond its role in synthesizing complex molecules, are there other interesting applications of this compound?

A: Interestingly, this compound has been explored in the formation of co-crystals with caffeine. [] This research investigated the structural and mechanical properties of these co-crystals, highlighting the influence of intermolecular interactions on their behavior. Such studies contribute to understanding the solid-state properties of pharmaceutical materials, which can impact their formulation and delivery.

Q4: Are there any limitations or challenges associated with using this compound in synthesis?

A: While versatile, this compound does present some limitations. For example, researchers observed limitations in synthesizing an 8-membered benzodiazocine cycle using this starting material. [] This suggests that the reactivity and spatial constraints imposed by the molecule might affect the feasibility of forming certain ring systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.